molecular formula C14H17NO3 B13698450 Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate

Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate

Cat. No.: B13698450
M. Wt: 247.29 g/mol
InChI Key: QXCQCWTZTJWSNI-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate is an organic compound with the molecular formula C13H15NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its stability and solubility in various organic solvents such as ether, methanol, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with anhydrous acetic acid, followed by a reaction with pyrrolidinone under basic conditions to form the ester . The reaction conditions typically involve refluxing the mixture and using a base such as sodium methoxide to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-10-13(14(17)18-2)12(16)9-15(10)8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3

InChI Key

QXCQCWTZTJWSNI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)CN1CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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